molecular formula C8H2Br2I2S2 B428652 4,4'-Bis[3-bromo-2-iodothiophene]

4,4'-Bis[3-bromo-2-iodothiophene]

Cat. No.: B428652
M. Wt: 575.9g/mol
InChI Key: UYQCIXLCIXGNDU-UHFFFAOYSA-N
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Description

4,4'-Bis[3-bromo-2-iodothiophene] (CAS: 33787-43-8) is a halogenated thiophene derivative with the molecular formula C₈H₂Br₂I₂S₂ and a molecular weight of 575.85 g/mol . Structurally, it consists of two thiophene rings connected at the 4,4'-positions, each substituted with bromine at the 3-position and iodine at the 2-position (Figure 1). The presence of both bromine and iodine atoms offers distinct reactivity profiles, enabling selective cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) for tailored molecular architectures .

Properties

Molecular Formula

C8H2Br2I2S2

Molecular Weight

575.9g/mol

IUPAC Name

3-bromo-4-(4-bromo-5-iodothiophen-3-yl)-2-iodothiophene

InChI

InChI=1S/C8H2Br2I2S2/c9-5-3(1-13-7(5)11)4-2-14-8(12)6(4)10/h1-2H

InChI Key

UYQCIXLCIXGNDU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(S1)I)Br)C2=CSC(=C2Br)I

Canonical SMILES

C1=C(C(=C(S1)I)Br)C2=CSC(=C2Br)I

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Halogen Substituents : Bromine (electronegativity: 2.96) and iodine (electronegativity: 2.66) create electron-deficient thiophene rings, enhancing charge-transport properties.
  • Applications : Used in organic semiconductors, photovoltaic materials, and as a precursor for metal-catalyzed coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

3,3'-Bis[2,4-dibromothiophene] (CAS: 23191-60-8)

  • Formula : C₈H₂Br₄S₂; Molecular Weight : 481.85 g/mol .
  • Substituents : Bromine at 2- and 4-positions on each thiophene ring.
  • Key Differences :
    • Lacks iodine, reducing atomic radius diversity and polarizability compared to the target compound.
    • Higher bromine content increases electron-withdrawing effects but limits cross-coupling selectivity .

2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene

  • Formula: Not explicitly provided; Molecular Weight: ~555.5 g/mol (estimated).
  • Substituents : Bromophenyl and phenyl groups at 2,5- and 3,4-positions, respectively.
  • Key Differences :
    • Bulky aryl substituents reduce solubility in common solvents compared to halogenated thiophenes.
    • Extended π-conjugation from phenyl groups enhances absorption in the visible spectrum, making it suitable for organic light-emitting diodes (OLEDs) .

4,4'-Bis(Bromomethyl)-1,1'-biphenyl (CAS: 20248-86-6)

  • Formula : C₁₄H₁₂Br₂; Molecular Weight : 340.05 g/mol .
  • Substituents : Bromomethyl groups on a biphenyl core.
  • Key Differences :
    • Alkyl bromides (bromomethyl) exhibit higher reactivity in nucleophilic substitutions compared to aryl halides.
    • Lacks thiophene rings, resulting in reduced conjugation and electronic delocalization .

Halogen Effects on Reactivity and Properties

Compound Halogen Types Positions Reactivity Profile Applications
4,4'-Bis[3-bromo-2-iodothiophene] Br, I 3-Br, 2-I Selective cross-coupling (I > Br in Stille) Organic semiconductors, photovoltaics
3,3'-Bis[2,4-dibromothiophene] Br 2-Br, 4-Br Less selective coupling; higher stability Polymer precursors
2,5-Bis-(4-bromophenyl)-thiophene Br (aryl) 4-Br on phenyl Suzuki coupling with aryl boronic acids OLEDs, sensors

Key Observations :

  • Iodine vs. Bromine : Iodine’s lower electronegativity and larger atomic radius enhance polarizability and facilitate oxidative addition in palladium-catalyzed reactions, making 4,4'-Bis[3-bromo-2-iodothiophene] more versatile in stepwise syntheses .
  • Substituent Position : Halogens at the 2-position (adjacent to sulfur) in thiophenes increase electron-withdrawing effects, lowering HOMO/LUMO levels compared to 3- or 4-position substitutions .

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